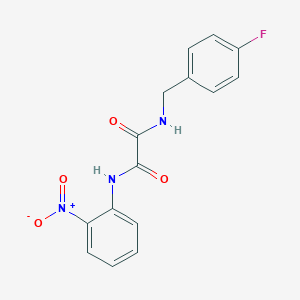

N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a nitro-substituted phenyl group at the N2 position. The 4-fluorobenzyl substituent may enhance metabolic stability compared to non-fluorinated analogs, while the 2-nitrophenyl group contributes electron-withdrawing properties, influencing reactivity and binding affinity.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c16-11-7-5-10(6-8-11)9-17-14(20)15(21)18-12-3-1-2-4-13(12)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVKISRMAQRWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide typically involves the nitration and condensation of N-(3-fluorobenzyl)acetamide, followed by hydrolysis to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl and nitrophenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in compound 28).

- Fluorine Substitution: Fluorine at the N1 position (4-fluorobenzyl) may improve metabolic stability compared to non-fluorinated analogs like N1-(4-methoxyphenethyl) derivatives .

- Yield Variability: Substituent steric and electronic effects impact synthesis efficiency. For example, ethoxy-substituted compound 21 achieved 83% yield, while cyano-substituted compound 22 yielded only 23% .

Antiviral and Enzyme-Targeted Derivatives

- HIV Entry Inhibitors : Compounds like N1-(4-chlorophenyl)-N2-(thiazol-pyrrolidinyl)oxalamide (15) exhibit antiviral activity by targeting the CD4-binding site, with LC-MS-confirmed molecular weights (~423.27 g/mol) . In contrast, cytochrome P450 inhibitors (e.g., compound 28) feature chloro-fluoro substituents, achieving IC50 values in enzymatic assays .

- Umami Flavor Compounds : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) demonstrates regulatory approval for flavor applications, highlighting the diversity of oxalamide applications beyond therapeutics .

Cancer and COX Inhibition

Physicochemical Properties

Table 2: Spectral and Analytical Data

Notes:

- Aromatic proton shifts in nitro-substituted compounds (e.g., δ 7.5–8.2) align with electron-withdrawing effects .

- Purity exceeding 90% is common for biologically tested compounds, as seen in and .

Notes

Contradictions in Data: Yields for structurally similar compounds (e.g., 23% for compound 22 vs. 83% for compound 21) suggest steric hindrance or electronic effects from substituents like cyano groups .

Regulatory Status : While S336 has global approval as a flavor agent, therapeutic oxalamides (e.g., HIV inhibitors) remain in preclinical stages .

Limitations : Direct toxicological or pharmacokinetic data for the target compound is absent; inferences are drawn from analogs like S5456, which showed 51% CYP3A4 inhibition at 10 µM .

Biological Activity

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique pyrido-pyrimidine structure, which includes:

- Acetamido group at the 6-position

- Carboxylate moiety enhancing solubility

- Keto group at the 7-position contributing to biological activity

The molecular formula is with a CAS number of 865076-54-6 .

Antimicrobial Activity

Research indicates that Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and demonstrate antifungal activity. The specific mechanisms may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown promise in inhibiting the proliferation of several cancer cell lines. For instance:

- In vitro studies against pancreatic cancer cell lines indicated that the compound could induce apoptosis and inhibit cell cycle progression.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (leukemia) | >20 | Not active due to carbonyl group presence |

| Pancreatic Cancer | Varies | Induces apoptosis and cell cycle arrest |

The biological activity of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in DNA synthesis or repair.

- Cell Cycle Disruption : It can interfere with the normal progression of the cell cycle in cancer cells.

- Induction of Apoptosis : The compound appears to trigger programmed cell death pathways in susceptible cell lines.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of pyrido-pyrimidine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research : In a recent investigation into pancreatic cancer treatments, Ethyl 6-acetamido derivatives were found to significantly reduce tumor growth in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.